molecular formula C15H16BrClN6O B10949574 6-bromo-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10949574
M. Wt: 411.68 g/mol
InChI Key: AXBARZZUDPWOPG-UHFFFAOYSA-N
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Description

6-BROMO-N~2~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N~2~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Formation of the pyrazolo[1,5-a]pyrimidine core: This involves the condensation of the brominated pyrazole with a suitable pyrimidine precursor under reflux conditions.

    Attachment of the chlorinated propyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with a chlorinated propyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-N~2~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization reactions: The pyrazole and pyrimidine rings can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium cyanide, and various amines. Conditions typically involve heating in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or amino derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

6-BROMO-N~2~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 6-BROMO-N~2~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[1,2-a]pyridine
  • 4-Chloro-3,5-dimethyl-1H-pyrazole
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine

Uniqueness

6-BROMO-N~2~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to the presence of both bromine and chlorine atoms, as well as the combination of pyrazole and pyrimidine rings

Properties

Molecular Formula

C15H16BrClN6O

Molecular Weight

411.68 g/mol

IUPAC Name

6-bromo-N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H16BrClN6O/c1-9-14(17)10(2)22(20-9)5-3-4-18-15(24)12-6-13-19-7-11(16)8-23(13)21-12/h6-8H,3-5H2,1-2H3,(H,18,24)

InChI Key

AXBARZZUDPWOPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCNC(=O)C2=NN3C=C(C=NC3=C2)Br)C)Cl

Origin of Product

United States

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